2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one
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Overview
Description
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a fluorophenyl group, and a methylsulfonylphenyl group attached to a pyridazinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of fluorobenzene and a halogenated pyridazinone intermediate, using a palladium catalyst and a suitable base.
Incorporation of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a methylsulfonyl-substituted phenyl halide reacts with a nucleophilic pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the sulfonyl group, resulting in the formation of reduced pyridazinone or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone.
Reduction: Reduced pyridazinone, sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, blocking of receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropylmethyl)-4-(4-chlorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one: Similar structure with a chlorine atom instead of a fluorine atom.
2-(cyclopropylmethyl)-4-(4-bromophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one: Similar structure with a bromine atom instead of a fluorine atom.
2-(cyclopropylmethyl)-4-(4-methylphenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one imparts unique electronic and steric properties, which can influence its reactivity, biological activity, and physicochemical characteristics. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
213763-92-9 |
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Molecular Formula |
C21H19FN2O3S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H19FN2O3S/c1-28(26,27)18-10-6-15(7-11-18)19-12-23-24(13-14-2-3-14)21(25)20(19)16-4-8-17(22)9-5-16/h4-12,14H,2-3,13H2,1H3 |
InChI Key |
NRXNITPRTPIEKU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)N(N=C2)CC3CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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